molecular formula C20H14N2O3S2 B5972258 METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE

METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE

Cat. No.: B5972258
M. Wt: 394.5 g/mol
InChI Key: YOJZSSQQHXBRHM-JLHYYAGUSA-N
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Description

METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE typically involves the condensation of an indole derivative with a thiazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE is studied for its potential antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure allows it to interact with various biological pathways, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazolidinone ring can form covalent bonds with biological targets, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]BENZOATE
  • METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-IMINO-1,3-THIAZOLIDIN-3-YL]BENZOATE

Uniqueness

The uniqueness of METHYL 4-[(5Z)-5-[(1H-INDOL-3-YL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the indole and thiazolidinone moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl 4-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S2/c1-25-19(24)12-6-8-14(9-7-12)22-18(23)17(27-20(22)26)10-13-11-21-16-5-3-2-4-15(13)16/h2-11,23H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJZSSQQHXBRHM-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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